molecular formula C15H16N4O3S B2482542 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide CAS No. 1351582-71-2

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2482542
CAS No.: 1351582-71-2
M. Wt: 332.38
InChI Key: WEGCFDJSXVGRDB-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, 5-methyl-1,3,4-thiadiazole-2-amine, and morpholine-3-carboxylic acid. The synthetic route may involve the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-amine with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzyl group is introduced through a coupling reaction with benzylamine.

    Formation of the Morpholine Ring: The morpholine ring is formed by cyclization of morpholine-3-carboxylic acid.

    Final Assembly: The final compound is obtained by combining the benzyl, thiadiazole, and morpholine moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide include:

  • 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-benzyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10-17-18-15(23-10)16-14(21)12-8-22-9-13(20)19(12)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGCFDJSXVGRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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